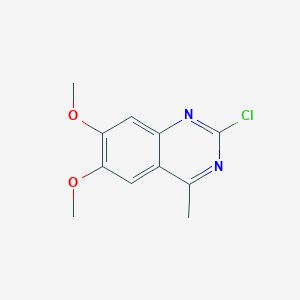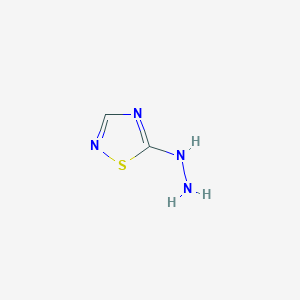
D-Tyrosine,2-iodo-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
D-Tyrosine,2-iodo-: is an iodinated derivative of the amino acid tyrosine. This compound is characterized by the substitution of a hydrogen atom in the phenolic ring of tyrosine with an iodine atom at the second position. Iodinated tyrosines are significant in various biochemical processes, particularly in the synthesis of thyroid hormones.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions:
Iodination of D-Tyrosine:
Industrial Production Methods:
Batch Process: In industrial settings, the iodination of D-Tyrosine can be carried out in large reactors where the reagents are added sequentially. The reaction conditions are carefully controlled to ensure high yield and purity of the product.
Continuous Process: For large-scale production, a continuous flow process may be employed where D-Tyrosine and iodine are continuously fed into a reactor, and the product is continuously removed.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: D-Tyrosine,2-iodo- can undergo oxidation reactions, particularly in the presence of strong oxidizing agents, leading to the formation of quinones.
Reduction: The compound can be reduced back to D-Tyrosine using reducing agents like sodium borohydride (NaBH₄).
Substitution: The iodine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂) in acidic or basic medium.
Reduction: Sodium borohydride (NaBH₄) in methanol or ethanol.
Substitution: Sodium azide (NaN₃) or thiourea (NH₂CSNH₂) in polar solvents.
Major Products:
Oxidation: Quinones and other oxidized derivatives.
Reduction: D-Tyrosine.
Substitution: Azido-tyrosine or thiourea derivatives.
Applications De Recherche Scientifique
Chemistry:
Synthesis of Complex Molecules: D-Tyrosine,2-iodo- is used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology:
Protein Labeling: The compound is used in the labeling of proteins for various biochemical assays, aiding in the study of protein structure and function.
Medicine:
Thyroid Hormone Research: As an iodinated tyrosine derivative, it is significant in the study of thyroid hormone synthesis and metabolism.
Industry:
Radiopharmaceuticals: D-Tyrosine,2-iodo- can be used in the synthesis of radiolabeled compounds for diagnostic imaging and therapeutic applications.
Mécanisme D'action
Molecular Targets and Pathways:
Thyroid Peroxidase: D-Tyrosine,2-iodo- acts as a substrate for thyroid peroxidase, an enzyme involved in the synthesis of thyroid hormones.
Iodination Pathway: The compound participates in the iodination pathway, where it is incorporated into thyroid hormones like thyroxine (T4) and triiodothyronine (T3).
Comparaison Avec Des Composés Similaires
L-Tyrosine,2-iodo-: Similar in structure but differs in the stereochemistry of the amino acid.
Diiodotyrosine: Contains two iodine atoms on the phenolic ring, making it more heavily iodinated.
Monoiodotyrosine: Contains only one iodine atom, typically at the third position.
Uniqueness:
Stereochemistry: The D-configuration of D-Tyrosine,2-iodo- distinguishes it from its L-counterpart, affecting its interaction with enzymes and receptors.
Iodination Position: The specific iodination at the second position provides unique reactivity and biological activity compared to other iodinated tyrosines.
This detailed overview of D-Tyrosine,2-iodo- covers its preparation, chemical reactions, scientific applications, mechanism of action, and comparison with similar compounds
Propriétés
Formule moléculaire |
C9H10INO3 |
|---|---|
Poids moléculaire |
307.08 g/mol |
Nom IUPAC |
(2R)-2-amino-3-(4-hydroxy-2-iodophenyl)propanoic acid |
InChI |
InChI=1S/C9H10INO3/c10-7-4-6(12)2-1-5(7)3-8(11)9(13)14/h1-2,4,8,12H,3,11H2,(H,13,14)/t8-/m1/s1 |
Clé InChI |
BMBZSHPNHVPCNG-MRVPVSSYSA-N |
SMILES isomérique |
C1=CC(=C(C=C1O)I)C[C@H](C(=O)O)N |
SMILES canonique |
C1=CC(=C(C=C1O)I)CC(C(=O)O)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-[(4-Ethenylphenyl)methoxy]anthracene-9,10-dione](/img/structure/B13129791.png)
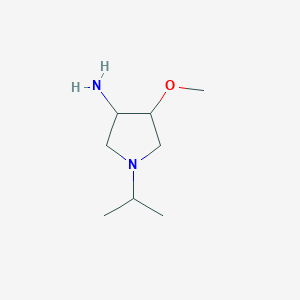
![N-(Naphthalen-2-ylmethyl)-[3,4'-bipyridin]-5-amine](/img/structure/B13129804.png)
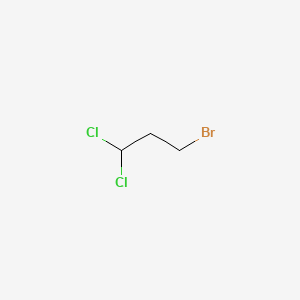
![5-Amino-2-thioxo-2,3-dihydrooxazolo[4,5-d]pyrimidin-7(6H)-one](/img/structure/B13129817.png)
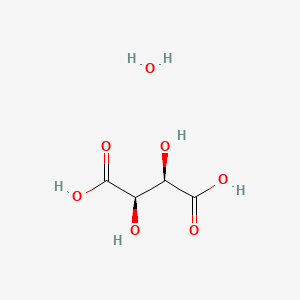
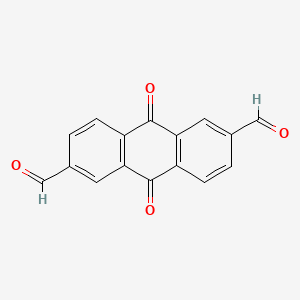
![2,6-Bis(trifluoromethyl)oxazolo[5,4-b]pyridine](/img/structure/B13129840.png)
